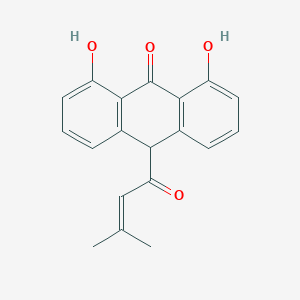![molecular formula C15H23NO3 B056169 4-[(1-Adamantylcarbonyl)amino]butanoic acid CAS No. 35091-21-5](/img/structure/B56169.png)
4-[(1-Adamantylcarbonyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-[(1-Adamantylcarbonyl)amino]butanoic acid involves several steps. One common method includes the reaction of 1-adamantylcarbonyl chloride with butanoic acid in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
4-[(1-Adamantylcarbonyl)amino]butanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction . Major products formed from these reactions include derivatives of the original compound with modified functional groups .
科学的研究の応用
4-[(1-Adamantylcarbonyl)amino]butanoic acid has several scientific research applications:
作用機序
The mechanism of action of 4-[(1-Adamantylcarbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and facilitates its binding to target molecules . This interaction can modulate various biochemical pathways, leading to the desired effects in research and potential therapeutic applications .
類似化合物との比較
4-[(1-Adamantylcarbonyl)amino]butanoic acid can be compared with other similar compounds, such as:
4-[(1-Adamantylcarbonyl)amino]pentanoic acid: This compound has a similar structure but with an additional carbon atom in the alkyl chain, which may affect its chemical properties and reactivity.
4-[(1-Adamantylcarbonyl)amino]hexanoic acid: Another similar compound with a longer alkyl chain, potentially leading to different applications and reactivity.
The uniqueness of this compound lies in its specific balance of stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
4-(adamantane-1-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c17-13(18)2-1-3-16-14(19)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQXORHKKDWVER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364872 |
Source


|
| Record name | 4-[(1-adamantylcarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35091-21-5 |
Source


|
| Record name | 4-[(1-adamantylcarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)












